molecular formula C9H10N6O B11814297 7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B11814297
M. Wt: 218.22 g/mol
InChI Key: KDRIWTYCWLTJMR-UHFFFAOYSA-N
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Description

7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-propyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-c][1,2,4]triazine compounds.

Scientific Research Applications

7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
  • 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Uniqueness

7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

7-amino-4-oxo-3-propyl-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C9H10N6O/c1-2-3-6-9(16)15-8(13-12-6)5(4-10)7(11)14-15/h14H,2-3,11H2,1H3

InChI Key

KDRIWTYCWLTJMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2C(=C(NN2C1=O)N)C#N

Origin of Product

United States

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